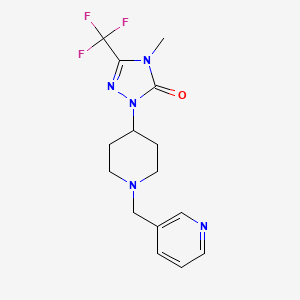

![molecular formula C12H13F3O2 B2728025 2,2-Dimethyl-3-[3-(trifluoromethyl)phenyl]propanoic acid CAS No. 1271556-64-9](/img/structure/B2728025.png)

2,2-Dimethyl-3-[3-(trifluoromethyl)phenyl]propanoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Scientific Research Applications

Organic Synthesis and Functionalization In the realm of organic synthesis, the acidity of reaction conditions has been utilized to achieve highly regioselective olefination of substituted N,N-dimethylbenzylamines. This process allows for the ortho-functionalization of these compounds, leading to the production of 3-(2'-tolyl)propanoic acid and its derivatives. Such transformations are crucial for creating complex organic molecules with potential applications in drug development and materials science (Cai et al., 2007).

Material Science and Engineering In the field of material science, the modification of organic molecules has led to the development of novel organic sensitizers for solar cell applications. These sensitizers, designed with specific donor, electron-conducting, and anchoring groups, show remarkable efficiency in converting incident photons to electrical current, highlighting the potential of such compounds in renewable energy technologies (Kim et al., 2006).

Catalysis and Chemical Transformations Furthermore, the catalytic hydrodecarboxylation of carboxylic acids has been reported, employing a novel catalytic system that allows for the direct conversion of these acids into hydrocarbons. This method presents a significant advancement in the field of catalysis, offering a sustainable approach to synthesizing valuable chemicals from readily available carboxylic acid feedstocks (Griffin et al., 2015).

Polymer Science The exploration of renewable resources for the synthesis of polymers is another area of interest. Phloretic acid, a naturally occurring phenolic compound, has been investigated as an alternative to phenol for the elaboration of polybenzoxazine, a type of polymer. This research demonstrates the feasibility of using renewable compounds to produce materials with desirable thermal and thermo-mechanical properties for various applications (Trejo-Machin et al., 2017).

Safety and Hazards

According to the safety data sheet, if inhaled, the person should be removed to fresh air and given artificial respiration if not breathing. If it comes into contact with skin or eyes, it should be rinsed with water. If swallowed, the mouth should be rinsed and medical attention should be sought if the person feels unwell .

Mechanism of Action

Target of Action

It is used in the synthesis of 2-aminobenzaldehyde oxime analogs, which act as dual inhibitors of neutrophil elastase and proteinase . Neutrophil elastase and proteinase are enzymes that play crucial roles in various biological processes, including inflammation and digestion.

Mode of Action

As a precursor in the synthesis of 2-aminobenzaldehyde oxime analogs, it may contribute to the inhibition of neutrophil elastase and proteinase . These enzymes are involved in the breakdown of proteins during various biological processes, and their inhibition can lead to a decrease in these processes.

Biochemical Pathways

Given its role in the synthesis of 2-aminobenzaldehyde oxime analogs, it may influence pathways related to inflammation and digestion, where neutrophil elastase and proteinase play key roles .

Result of Action

As a precursor in the synthesis of 2-aminobenzaldehyde oxime analogs, it may contribute to the inhibition of neutrophil elastase and proteinase . This could potentially lead to a decrease in processes such as inflammation and digestion, where these enzymes play key roles.

properties

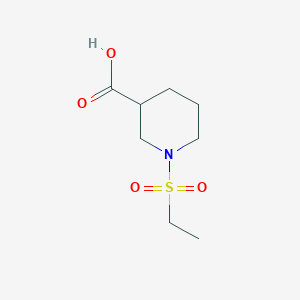

IUPAC Name |

2,2-dimethyl-3-[3-(trifluoromethyl)phenyl]propanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13F3O2/c1-11(2,10(16)17)7-8-4-3-5-9(6-8)12(13,14)15/h3-6H,7H2,1-2H3,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGEIDALRFBLEJF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CC1=CC(=CC=C1)C(F)(F)F)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13F3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-[4-(6-Methylpyrimidin-4-yl)-1,4-diazepan-1-yl]-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2727942.png)

![2-{[4-amino-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2727943.png)

![6-(3-phenylpropyl)-4-(p-tolyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2727950.png)

![2-[(3,4-Dichlorobenzyl)sulfanyl]-4-(3,4-dichlorophenoxy)-5-methoxypyrimidine](/img/structure/B2727957.png)

![N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-4-methylbenzamide](/img/structure/B2727964.png)

![N-(2-(dimethylamino)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-2-(phenylthio)acetamide hydrochloride](/img/structure/B2727965.png)